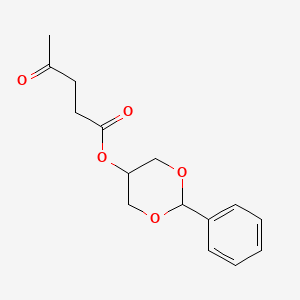![molecular formula C28H24 B14188821 1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]- CAS No. 848760-82-7](/img/structure/B14188821.png)
1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-” is a complex organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Indene Core: Starting with a benzene derivative, cyclization reactions can be employed to form the indene core.
Introduction of the Ethenylphenyl Group: This step might involve a Heck reaction, where a palladium-catalyzed coupling reaction introduces the ethenylphenyl group.
Attachment of the Indenyl Group: This could be achieved through a Friedel-Crafts alkylation reaction, where the indenyl group is attached to the core structure.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or signaling molecules.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific pathways or receptors in the body.
Industry
In industry, this compound might be used in the production of advanced materials, such as organic semiconductors or specialty polymers.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene: The parent compound, lacking the additional functional groups.
6-(4-Ethenylphenyl)-1H-Indene: A simpler derivative with only the ethenylphenyl group.
3-[2-(1H-Inden-3-yl)ethyl]-1H-Indene: Another derivative with only the indenyl group.
Propriétés
Numéro CAS |
848760-82-7 |
|---|---|
Formule moléculaire |
C28H24 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
6-(4-ethenylphenyl)-3-[2-(3H-inden-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C28H24/c1-2-20-7-9-21(10-8-20)25-17-18-28-24(15-16-26(28)19-25)14-13-23-12-11-22-5-3-4-6-27(22)23/h2-10,12,15,17-19H,1,11,13-14,16H2 |
Clé InChI |
LIRGOGCBVGLARZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CC3)CCC4=CCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)


![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)

